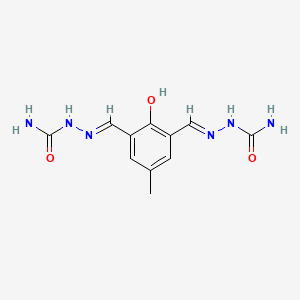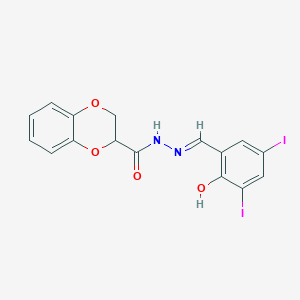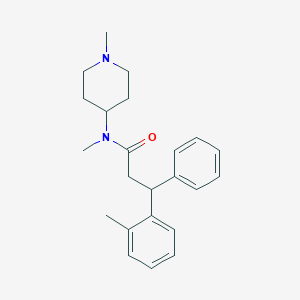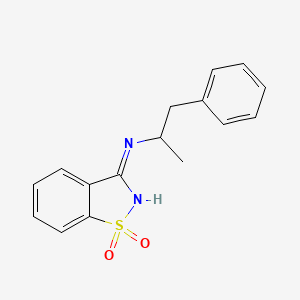
2-hydroxy-5-methylisophthalaldehyde disemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-5-methylisophthalaldehyde disemicarbazone (HMI-1) is a metal chelator that has been extensively studied for its potential therapeutic applications. HMI-1 is a semicarbazone derivative of isophthalaldehyde, which is a common building block for the synthesis of various organic compounds. HMI-1 has been shown to possess potent anticancer and antimicrobial activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone is not fully understood, but it is believed to involve the chelation of metal ions, such as iron and copper, which are essential for the growth and proliferation of cancer cells and microorganisms. 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and physiological effects:
2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for the growth and spread of tumors. In addition, 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been shown to possess antimicrobial activity by disrupting the integrity of bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-hydroxy-5-methylisophthalaldehyde disemicarbazone in laboratory experiments is its potent anticancer and antimicrobial activity, which makes it a useful tool for studying the mechanisms of cancer and microbial growth. However, one limitation of using 2-hydroxy-5-methylisophthalaldehyde disemicarbazone is its potential toxicity, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on 2-hydroxy-5-methylisophthalaldehyde disemicarbazone. One area of interest is the development of new derivatives of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone that possess improved anticancer and antimicrobial activity. Another area of interest is the study of the mechanism of action of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone, which may lead to the development of new drugs that target cancer and microbial growth. Finally, the use of 2-hydroxy-5-methylisophthalaldehyde disemicarbazone in combination with other drugs or therapies may enhance its therapeutic potential and reduce its toxicity.
Synthesemethoden
2-hydroxy-5-methylisophthalaldehyde disemicarbazone can be synthesized by the reaction of 2-hydroxy-5-methylisophthalaldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The resulting compound can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-5-methylisophthalaldehyde disemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-hydroxy-5-methylisophthalaldehyde disemicarbazone has also been shown to possess antimicrobial activity against various bacteria and fungi, including multidrug-resistant strains.
Eigenschaften
IUPAC Name |
[(E)-[3-[(E)-(carbamoylhydrazinylidene)methyl]-2-hydroxy-5-methylphenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3/c1-6-2-7(4-14-16-10(12)19)9(18)8(3-6)5-15-17-11(13)20/h2-5,18H,1H3,(H3,12,16,19)(H3,13,17,20)/b14-4+,15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWYWORSIVRBJK-VHUAAIQRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NNC(=O)N)O)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)/C=N/NC(=O)N)O)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-2,2'-[(2-hydroxy-5-methylbenzene-1,3-diyl)di(E)methylylidene]dihydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5974855.png)
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5974863.png)
![ethyl {5-bromo-2-oxo-3-[(2-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5974870.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5974876.png)

![1-[cyclohexyl(methyl)amino]-3-(4-{[[(1,3-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974880.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)
![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)

![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)
![1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5974936.png)